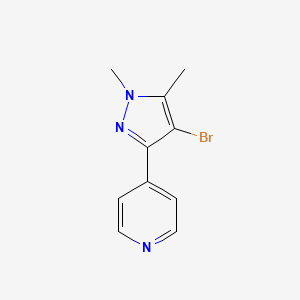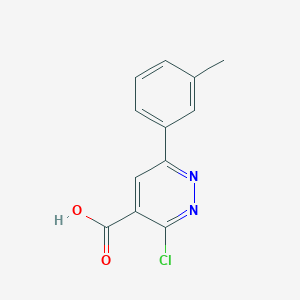
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione (3-CPMPD) is a cyclopropyl-substituted pyrimidine-dione compound that has been studied for its potential scientific applications. It is a heterocyclic molecule with a unique structure and a high affinity for binding to various proteins. 3-CPMPD has been studied for its ability to modulate the activity of various enzymes, receptors, and ion channels, making it a promising compound for use in scientific research.
Applications De Recherche Scientifique
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been studied for its potential scientific applications. It has been found to be a potent modulator of various enzymes, receptors, and ion channels. For example, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has also been found to modulate the activity of several G-protein coupled receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has also been found to modulate the activity of several ion channels, including the voltage-gated calcium channel, which is involved in the regulation of calcium influx.
Mécanisme D'action
The exact mechanism of action of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is believed that 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione binds to specific sites on the target proteins and modulates their activity. For example, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to bind to the active site of acetylcholinesterase, which inhibits the enzyme’s activity and increases the amount of acetylcholine available for neurotransmitter release. Similarly, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to bind to the active sites of several G-protein coupled receptors, which modulates their activity.
Biochemical and Physiological Effects
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to have a variety of biochemical and physiological effects. For example, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to increase the release of acetylcholine, which is involved in the regulation of neurotransmitter release. 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has also been found to modulate the activity of several G-protein coupled receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has also been found to modulate the activity of several ion channels, including the voltage-gated calcium channel, which is involved in the regulation of calcium influx.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione in laboratory experiments has several advantages and limitations. One advantage is that 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is relatively easy to synthesize and is relatively stable in solution. This makes it an ideal compound for use in laboratory experiments. However, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is not as potent as some other compounds, which limits its use in some experiments. Additionally, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione can be toxic at higher concentrations, so it must be used with caution.
Orientations Futures
The future of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is promising. One potential future direction is the development of new synthetic methods for the synthesis of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione. Additionally, further research is needed to better understand the molecular mechanisms of action of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione and to identify new potential applications for this compound. Finally, further research is needed to develop new methods for the delivery of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione and to optimize its use in laboratory experiments.
Propriétés
IUPAC Name |
3-cyclopropyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(11)10(6-2-3-6)8(12)9-5/h4,6H,2-3H2,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWJUFQMJAUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)
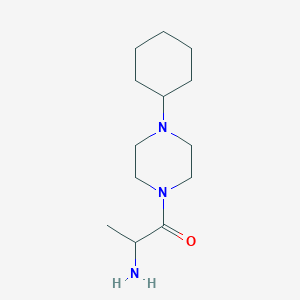
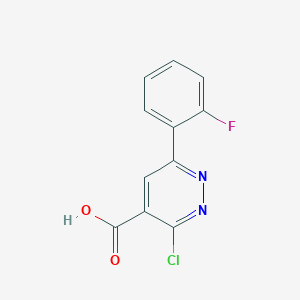
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)

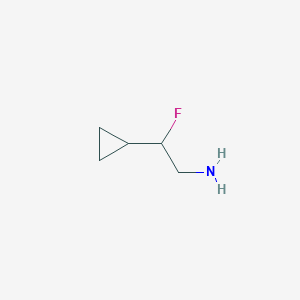
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472342.png)
![2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472343.png)

